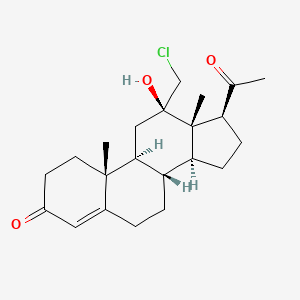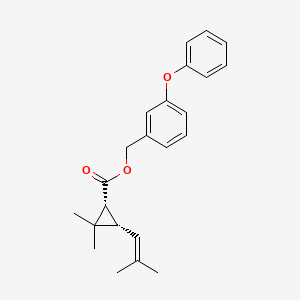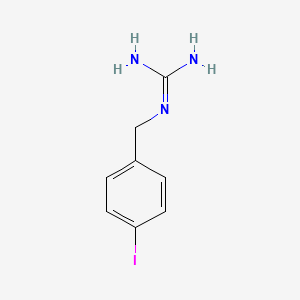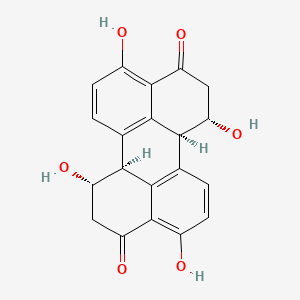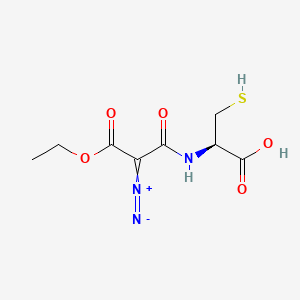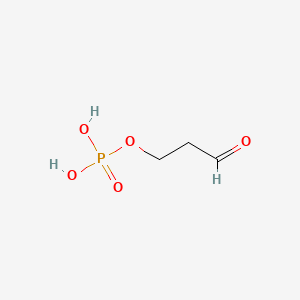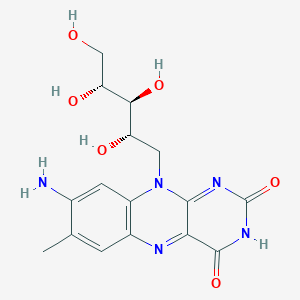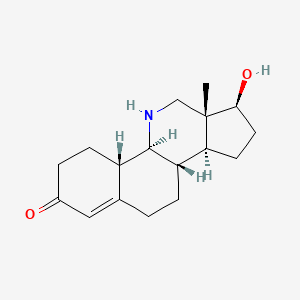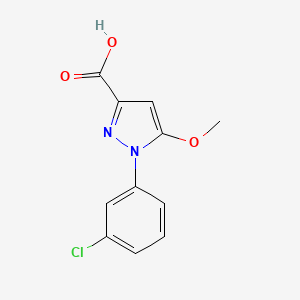
环辛四烯
描述
Synthesis Analysis
COT was initially synthesized by Richard Willstätter in Munich in 1905. He used pseudopelletierine as the starting material and employed the Hofmann elimination as a key transformation. Interestingly, Willstätter observed that COT did not display the expected aromatic properties. Chemists in the United States attempted to synthesize COT between 1939 and 1943 but faced challenges. Willstätter clarified that the American chemists had not synthesized styrene (as they believed) but indeed COT, as evidenced by the reduction of cyclooctatetraene to cyclooctane—a reaction impossible for styrene .
Molecular Structure Analysis
COT has a non-planar, tub-shaped geometry and is a nonaromatic 4n π-conjugated system . It possesses 8π electrons and a triplet ground state when the p electrons are delocalized. Due to its antiaromatic nature, COT is highly unstable and reactive .
Chemical Reactions Analysis
Unlike benzene, which primarily undergoes substitution reactions, COT behaves as an ordinary polyene and undergoes addition reactions . Its reactivity aligns with that of a typical polyene hydrocarbon .
Physical And Chemical Properties Analysis
科学研究应用
Aromaticity and Antiaromaticity Studies
COT is the first 4nπ-electron system to be studied . It adopts an inherently nonplanar tub-shaped geometry of D2d symmetry with alternating single and double bonds . This makes it behave as a nonaromatic polyene rather than an antiaromatic compound . However, recent studies have shown considerable 8π-antiaromatic paratropicity in planar COT rings even with the bond alternated D4h structure .
Quantum Chemical Calculations
COT has been used in quantum chemical calculations . These calculations have helped in understanding the antiaromaticity of hypothetical and actual planar COT .
NMR Chemical Shifts
COT has been used in NMR chemical shifts . These shifts have provided insights into the antiaromaticity of planar COT .
Optical and Electronic Applications
The planar structure of the COT core potentially causes a narrow HOMO–LUMO (H–L) gap . This is expected to be useful for various optical and electronic applications .
Field-Effect Transistor Applications
COT has been used in field-effect transistors . The planar structure of the COT core is expected to be beneficial in these applications .
Vapochromism
COT has been used in vapochromism . This is a phenomenon where a substance changes color when it comes into contact with a vapor .
Vacuum Ultraviolet (VUV) Absorption Spectrum Studies
A new synchrotron-based study of the vacuum ultraviolet (VUV) absorption spectrum for COT shows a series of broad peaks . This study has helped in understanding the electronically excited states of COT .
Ligands for Lanthanide Complexes
COT dianions have been used as important sterically demanding ligands for lanthanide complexes . This application has been based on the prediction of Hückel rule that a high degree of aromatic stabilization is associated with 4n+2 π-electrons for n=2 .
安全和危害
作用机制
Target of Action
Cyclooctatetraene (COT) is an unsaturated derivative of cyclooctane, with the formula C8H8 . It is a polyunsaturated hydrocarbon that is colorless to light yellow at room temperature .
Mode of Action
Its reactivity is characteristic of an ordinary polyene, i.e., it undergoes addition reactions . This means it can participate in a variety of oxidation and cycloaddition reactions to afford polycyclic structures . In addition, complexation of COT or the cycloaddition products with transition metals facilitates bond formation .
Biochemical Pathways
COT is capable of undergoing a variety of oxidation and cycloaddition reactions to afford polycyclic structures . These reactions can lead to the formation of complex molecules, which can participate in various biochemical pathways. For instance, COT-conjugated cyanine dyes have been used as mitochondrial probes, indicating a potential role in cellular energy metabolism .
Pharmacokinetics
It has been found that cot-conjugated cyanine dyes are ideal mitochondrial probes with remarkably low photodynamic damage, suggesting good bioavailability within cells .
Result of Action
The molecular and cellular effects of COT’s action are largely dependent on the specific reactions it undergoes. For instance, when conjugated with cyanine dyes, COT can serve as a mitochondrial probe, enabling the visualization of mitochondrial dynamics . This suggests that COT can influence cellular processes by participating in the formation of complex molecules that interact with cellular structures.
Action Environment
The action of COT can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, catalysts, or inhibitors. Additionally, physical conditions such as temperature and pressure can also influence its reactivity . In terms of safety, COT is highly flammable and may react vigorously with strong oxidizing agents .
属性
IUPAC Name |
cyclooctatetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-4-6-8-7-5-3-1/h1-8H/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUIUFJBNGTBMD-DLMDZQPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1=C\C=C/C=C\C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
| Record name | CYCLOOCTATETRAENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3058 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060867 | |
| Record name | 1,3,5,7-Cyclooctatetraene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclooctatetraene appears as a colorless liquid. May irritate skin and eyes. Less dense than water and insoluble in water. Vapors heavier than air. Used to make rubber., Colorless liquid; [CAMEO] Clear, dark yellow liquid; [Aldrich MSDS] | |
| Record name | CYCLOOCTATETRAENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3058 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3,5,7-Cyclooctatetraene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10062 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
7.8 [mmHg] | |
| Record name | 1,3,5,7-Cyclooctatetraene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10062 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cyclooctatetraene | |
CAS RN |
629-20-9 | |
| Record name | CYCLOOCTATETRAENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3058 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclooctatetraene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclooctatetraene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5,7-Cyclooctatetraene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5,7-Cyclooctatetraene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclooctatetraene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOOCTATETRAENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ19R479CQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,3,5,7-Cyclooctatetraene?
A1: 1,3,5,7-Cyclooctatetraene, commonly referred to as cyclooctatetraene (COT), is represented by the molecular formula C8H8 and has a molecular weight of 104.15 g/mol. []
Q2: What does the spectroscopic data reveal about the structure of COT?
A2: Spectroscopic studies, including NMR and vibrational analysis, have been crucial in characterizing COT. [, ]
NMR: 1H NMR studies, particularly on substituted COT derivatives, provide valuable information on ring inversion dynamics and bond rotation. For instance, analysis of isopropoxycyclooctatetraene revealed an inverse isotope effect on the rate of ring inversion, impacting its reactivity. [] Additionally, NMR has been used to study the conformational changes in COT systems, particularly in the presence of different substituents. [, ]* Vibrational Analysis:* Harmonic vibration analysis provides insights into the vibrational modes of COT and its deuterated analogue. This data helps in understanding the structural flexibility and bonding characteristics of the molecule. []
Q3: Is 1,3,5,7-Cyclooctatetraene planar or non-planar? What factors influence its conformation?
A3: Unlike benzene, which is planar and aromatic, COT adopts a non-planar, tub-shaped conformation. This is attributed to its 8π electron system, which, according to Hückel's rule, makes it antiaromatic and thus unstable in a planar conformation. [, , , ]
Q4: How does benzannulation impact the conformation of cyclooctatetraene?
A4: X-ray crystallographic studies of benzannulated COT derivatives, such as dibenzo[a,c]cyclooctatetraene and tribenzo[a,c,e]cyclooctatetraene, show that increasing benzannulation pushes the COT ring towards planarity. This highlights the influence of fused ring systems on COT's structure. []
Q5: Can cyclooctatetraene be forced into a planar conformation?
A5: Yes, synthetic chemists have successfully designed planar COT derivatives by employing rigid bridges to constrain the ring geometry. Tetrakis(bicyclo[2.1.1]hexeno)cyclooctatetraene (1) is a prime example, showcasing a planar COT ring with strong bond alternation. []
Q6: What are some characteristic reactions of cyclooctatetraene?
A6: COT exhibits diverse reactivity, engaging in reactions typical of conjugated alkenes:* Diels-Alder Reactions: COT readily undergoes Diels-Alder reactions, acting as a diene. This reaction pathway is crucial in the formation of complex polycyclic structures from COT. [, ]* Metal Complexation: COT acts as a versatile ligand in organometallic chemistry, forming stable complexes with various transition metals, including platinum, rhodium, and uranium. These complexes find applications in catalysis and materials science. [, , , , ]* Reduction: COT undergoes two-electron reduction, forming the cyclooctatetraene dianion (C8H82-), a species of interest due to its aromaticity and potential as a ligand in organometallic complexes. [, , ]
Q7: How can cyclooctatetraene be used as a building block for complex molecules?
A7: COT serves as a valuable starting point in organic synthesis for generating diverse molecular frameworks:* Ring-Rearrangement Metathesis: This strategy allows for the construction of various carbocycles and heterocycles from COT through ring-opening and rearrangement processes, offering a powerful tool for synthesizing complex natural products and their analogues. []* Metal-Mediated Transformations: Transition metal complexes of COT can undergo various transformations, including cycloadditions, oxidations, and rearrangements, offering diverse pathways to generate complex molecules from a simple starting material. []
Q8: What is the role of copper in the catalytic reactions of acetylene involving cyclooctatetraene?
A8: Copper surfaces, particularly Cu(111), have been found to catalyze the coupling of acetylene, leading to the formation of butadiene, benzene, and notably, cyclooctatetraene. The high adsorbate mobility on the copper surface and the metal's ability to promote C-H bond cleavage in acetylene contribute to its unique catalytic activity. []
Q9: How has computational chemistry aided in understanding the properties of cyclooctatetraene?
A9: Computational techniques like Density Functional Theory (DFT) have been instrumental in:* Predicting Reaction Mechanisms: DFT calculations elucidate the mechanistic details of reactions involving COT, such as the nickel-catalyzed ethyne tetramerization to cyclooctatetraene, providing insights into the reaction pathway and intermediates involved. []* Evaluating Aromaticity/Antiaromaticity: Nucleus-independent chemical shift (NICS) calculations are valuable for assessing the aromatic or antiaromatic character of planar and non-planar COT systems, contributing to a deeper understanding of their electronic structure and stability. [, ]* Exploring Metal Size Effects: DFT has been used to investigate the impact of metal ion size on the reactivity of lanthanide complexes containing COT, showcasing its utility in understanding metal-ligand interactions and their influence on reactivity. []
Q10: Are there any biological applications of cyclooctatetraene or its derivatives?
A10: Research has identified potential biological activities associated with COT and its derivatives:* Antifungal Activity: Volatile organic compounds produced by Candida intermedia, particularly 1,3,5,7-cyclooctatetraene and 3-methyl-1-butanol, have demonstrated significant antifungal activity against Botrytis cinerea, suggesting potential applications as biofumigants. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1213237.png)
![[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-methylsulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] methanesulfonate](/img/structure/B1213238.png)
